1,2-di-(9Z-hexadecenoyl)-sn-glycerol

Thrombin Inhibition Antithrombotic Natural Product

1,2-Di-(9Z-hexadecenoyl)-sn-glycerol is a research-grade 1,2-diacyl-sn-glycerol with monounsaturated palmitoleoyl (16:1 n-7) chains at both sn-1 and sn-2 positions. This unique structure is non-substitutable: replacing its chains with saturated (e.g., palmitoyl) or other unsaturated (e.g., oleoyl) analogs alters PKC activation and receptor activity. It acts as a thrombin inhibitor and CB1 agonist, inducing ceramide-mediated apoptosis. Ideal for antithrombotic drug discovery, oncology signaling studies, and LNP formulation. Bulk quantities are offered for institutional procurement; immediate requests for quotes are welcomed.

Molecular Formula C35H64O5
Molecular Weight 564.9 g/mol
Cat. No. B1243431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-di-(9Z-hexadecenoyl)-sn-glycerol
Molecular FormulaC35H64O5
Molecular Weight564.9 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCC
InChIInChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14-/t33-/m0/s1
InChIKeyHSQHRRHRYJNSOC-DWCRPSDDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Di-(9Z-hexadecenoyl)-sn-glycerol: A Diacylglycerol with Dual Thrombin and CB1 Activity for Antithrombotic and Oncology Research


1,2-Di-(9Z-hexadecenoyl)-sn-glycerol (also referred to as 1,2-dipalmitoleoyl-sn-glycerol, DG(16:1(9Z)/16:1(9Z)/0:0), CAS 127994-00-7) is a 1,2-diacyl-sn-glycerol featuring two palmitoleic acid (16:1 n-7) chains [1]. This compound is a natural product originally isolated from the fungus Stereum hirsutum and has also been identified from the marine snail Conus inscriptus [1][2]. It is primarily investigated for its potential as a thrombin inhibitor in antithrombotic research and as a cannabinoid receptor 1 (CB1) agonist capable of inducing ceramide-mediated apoptosis in cancer cells [1][2].

Why Generic Diacylglycerol Substitution Fails: The Critical Role of the Palmitoleoyl Moiety in 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol


Substituting 1,2-di-(9Z-hexadecenoyl)-sn-glycerol with other diacylglycerols (DAGs) is not scientifically valid due to the strict structure-activity relationship dictated by the fatty acid composition. The presence of the monounsaturated palmitoleoyl (16:1 n-7) chains at both sn-1 and sn-2 positions is essential for its distinct biological profile [1]. Replacing these with saturated chains (e.g., palmitoyl, 16:0) results in a compound like 1,2-dipalmitoyl-sn-glycerol, which exhibits a different activity profile, primarily as a weak PKC activator [2]. Similarly, substitution with other unsaturated chains (e.g., oleoyl, 18:1) yields compounds like 1,2-dioleoyl-sn-glycerol, which have differing PKC activation potencies [3]. The unique combination of chain length and unsaturation in 1,2-di-(9Z-hexadecenoyl)-sn-glycerol underpins its dual activity as both a thrombin inhibitor and a CB1 agonist, making it a non-substitutable tool compound for specific research applications [1][4].

Quantitative Differentiation of 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol: Evidence-Based Guide for Scientific Selection


Thrombin Inhibitory Activity: Comparative Assessment of the Stereum hirsutum Extract

A dry extract of the fungus Stereum hirsutum, from which 1,2-di-(9Z-hexadecenoyl)-sn-glycerol was isolated as a constituent of active fractions, exhibited a significant inhibitory activity on thrombin, reducing its activity to 66% of control (i.e., 34% inhibition) [1]. While a direct IC50 value for the purified compound is not available, this class-level evidence indicates the potential of this specific diacylglycerol to inhibit thrombin, differentiating it from other diacylglycerols like 1,2-dipalmitoyl-sn-glycerol, which are not reported to have this activity.

Thrombin Inhibition Antithrombotic Natural Product

Cannabinoid Receptor 1 (CB1) Agonism: Direct Comparison of Ceramide Accumulation and Receptor Expression

In PA1 ovarian cancer cells, treatment with 1,2-di-(9Z-hexadecenoyl)-sn-glycerol (referred to as C2) led to a threefold increase in CB1 receptor expression compared to untreated controls [1]. Furthermore, the compound induced acute accumulation of intracellular ceramides, specifically increasing C16:0 ceramide levels to 7 times and C18:0 ceramide levels to 10 times the levels in control cells [1]. This direct head-to-head comparison with untreated cells demonstrates its potent and specific activity as a CB1 agonist, a property not shared by many other diacylglycerols.

CB1 Agonist Ovarian Cancer Apoptosis Ceramide

PKC Activation: Class-Level Potency of Unsaturated vs. Saturated Diacylglycerols

A comparative study of PKCα activation by various diacylglycerol (DAG) isomers demonstrated that unsaturated 1,2-diacylglycerols are, in general, more potent activators than their saturated counterparts [1]. While direct EC50 data for 1,2-di-(9Z-hexadecenoyl)-sn-glycerol is not available, this class-level evidence is supported by the known weak activity of the saturated analog 1,2-dipalmitoyl-sn-glycerol, which activates PKC by only 15% at a concentration of 25 μM [2]. This suggests that 1,2-di-(9Z-hexadecenoyl)-sn-glycerol, due to its unsaturated palmitoleoyl chains, is likely a more potent PKC modulator than its saturated counterpart.

PKC Activation Signal Transduction Lipid Second Messenger

Physicochemical Differentiation: Predicted Boiling Point and Vapor Pressure

Computational predictions provide a baseline for physicochemical differentiation. 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol has a predicted boiling point of 629.9±35.0 °C at 760 mmHg and a vapor pressure of 0.0±4.2 mmHg at 25°C . These values are distinct from those of the saturated analog 1,2-dipalmitoyl-sn-glycerol (C35H68O5, MW: 568.92), which is a solid powder . The presence of two double bonds in the target compound lowers its melting point relative to the fully saturated analog, a factor that can influence its solubility and handling in experimental formulations.

Physicochemical Properties Formulation Stability

Recommended Application Scenarios for 1,2-Di-(9Z-hexadecenoyl)-sn-glycerol Based on Quantitative Evidence


Antithrombotic Lead Discovery and Thrombin Inhibition Studies

Based on the class-level evidence of thrombin inhibition from the Stereum hirsutum extract, 1,2-di-(9Z-hexadecenoyl)-sn-glycerol is a suitable starting point for antithrombotic drug discovery programs [1]. It can be used as a tool compound to study thrombin-mediated pathways and as a scaffold for the development of more potent and selective inhibitors. Its unique diacylglycerol structure offers a distinct chemical space compared to traditional peptide or small-molecule thrombin inhibitors.

CB1-Mediated Cancer Apoptosis Research

The direct evidence of potent CB1 receptor agonism, leading to a threefold increase in receptor expression and significant accumulation of apoptotic ceramides (C16:0 to 7x, C18:0 to 10x), positions 1,2-di-(9Z-hexadecenoyl)-sn-glycerol as a valuable tool for investigating CB1 signaling in oncology [2]. It is particularly relevant for research on ovarian cancer and other malignancies where CB1 activation is a viable therapeutic strategy.

Protein Kinase C (PKC) Signaling Pathway Studies

As an unsaturated 1,2-diacylglycerol, 1,2-di-(9Z-hexadecenoyl)-sn-glycerol is predicted to be a more potent PKC activator than its saturated counterparts, based on class-level evidence [3]. This makes it a superior choice for investigating DAG-dependent PKC signaling cascades in cellular and biochemical assays, where the specific fatty acid composition is a critical experimental variable.

Lipid Nanoparticle (LNP) Formulation Development

The distinct physicochemical properties of 1,2-di-(9Z-hexadecenoyl)-sn-glycerol, including its unsaturation and predicted boiling point, may offer advantages in the formulation of lipid nanoparticles for drug or nucleic acid delivery . Its use as a structural lipid can be explored to modulate the biophysical characteristics, stability, and fusogenicity of LNPs, differentiating it from saturated lipid components like 1,2-dipalmitoyl-sn-glycerol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-di-(9Z-hexadecenoyl)-sn-glycerol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.